PF2562

Vue d'ensemble

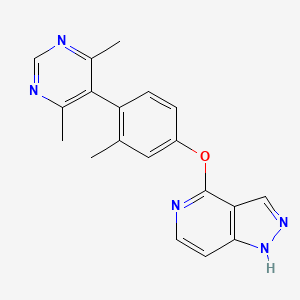

Description

4-[4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenoxy]-1H-pyrazolo[4,3-c]pyridine is a complex organic compound with a unique structure that combines pyrimidine, phenoxy, and pyrazolopyridine moieties

Analyse Biochimique

Biochemical Properties

PF-06412562 interacts with dopamine D1 receptors (DRD1), acting as a partial agonist . This interaction influences the biochemical reactions within the neural pathways, particularly those associated with dopamine signaling .

Cellular Effects

PF-06412562’s primary cellular effect is its interaction with the D1 dopamine receptors. This interaction can influence various cellular processes, including cell signaling pathways and gene expression

Molecular Mechanism

PF-06412562 acts as a partial agonist at the D1/D5 dopamine receptors This means it binds to these receptors and partially activates them, influencing the downstream signaling pathways

Temporal Effects in Laboratory Settings

In a phase 1b study, PF-06412562 was administered to patients with advanced-stage Parkinson’s disease over a period of 15 days .

Metabolic Pathways

PF-06412562 is involved in dopamine signaling pathways due to its interaction with D1/D5 dopamine receptors

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of PF2562 typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrimidine ring: Starting with appropriate precursors, the pyrimidine ring is synthesized through condensation reactions.

Attachment of the phenoxy group: The phenoxy group is introduced via nucleophilic substitution reactions.

Construction of the pyrazolopyridine core: This step involves cyclization reactions to form the pyrazolopyridine core, often using reagents like hydrazine and pyridine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Analyse Des Réactions Chimiques

Types of Reactions

4-[4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenoxy]-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Applications De Recherche Scientifique

4-[4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenoxy]-1H-pyrazolo[4,3-c]pyridine has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

Industry: Utilized in the development of advanced materials and chemical processes.

Mécanisme D'action

The mechanism of action of PF2562 involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist at certain receptors, modulating their activity. The compound’s structure allows it to bind to active sites of enzymes or receptors, influencing biochemical pathways and cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenoxy)furo[3,2-c]pyridine

- 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol

Uniqueness

Compared to similar compounds, PF2562 stands out due to its unique combination of functional groups and structural motifs

Activité Biologique

PF-2562, a selective dopamine D1/5 receptor agonist, has garnered attention as a potential treatment for late-stage Parkinson's disease (PD). This article delves into the biological activity of PF-2562, highlighting its pharmacological properties, clinical efficacy, and relevant case studies.

Pharmacological Profile

PF-2562 is designed to activate dopamine D1 receptors while exhibiting partial agonist activity at D5 receptors. Its mechanism of action is crucial in addressing the motor and cognitive symptoms associated with late-stage Parkinson's disease. The compound has been evaluated for its safety and efficacy in clinical settings, particularly focusing on its ability to enhance dopaminergic signaling without the adverse effects commonly associated with traditional dopamine agonists.

Key Pharmacological Properties

| Property | Description |

|---|---|

| Receptor Affinity | Selective for D1 and D5 receptors |

| Agonist Activity | Partial agonist at D5; minimal intrinsic activity at β-arrestin recruitment |

| Administration | Oral administration; typically dosed at 25 mg and 50 mg in studies |

| Side Effects | Generally well-tolerated; some reports of mild twitching |

Clinical Efficacy

The efficacy of PF-2562 was primarily investigated through a phase I pilot study involving patients with late-stage Parkinson's disease. This study employed a randomized, double-blind, placebo-controlled design to compare PF-2562 with standard levodopa therapy.

Study Design Overview

- Participants : Six patients with late-stage PD

- Duration : Two-day treatment periods for each drug

- Endpoints : Primary endpoint focused on caregiver impressions and secondary endpoints included standardized clinical assessments

Results Summary

The results indicated that PF-2562 had a favorable profile compared to levodopa. Caregivers reported improvements in several domains, including:

- Cognitive Engagement : Enhanced alertness and engagement were noted by caregivers.

- Motor Function : Some participants showed improvements in motor scores, although variability was significant.

- Sleep Quality : Mixed results were observed regarding sleep efficiency.

Case Studies

Several case studies provide insight into the real-world application of PF-2562 in treating late-stage PD. These studies highlight individual patient responses to treatment, further elucidating the compound's biological activity.

Case Study 1: Patient A

- Background : 72-year-old male with a 15-year history of PD

- Treatment Regimen : Transitioned from levodopa to PF-2562

- Observations :

- Improved cognitive engagement as reported by caregivers.

- Notable reduction in "off" time during the day.

Case Study 2: Patient B

- Background : 68-year-old female with advanced PD

- Treatment Regimen : Administered PF-2562 after inadequate response to levodopa

- Observations :

- Caregivers noted increased facial expressiveness and reduced rigidity.

- Reported side effects included mild twitching but no significant adverse events.

Research Findings and Future Directions

Research findings thus far suggest that PF-2562 may provide a novel approach to managing late-stage Parkinson's disease by improving both motor and cognitive symptoms. However, further studies are needed to confirm these findings across larger populations and to explore the long-term safety profile of PF-2562.

Recommendations for Future Research

- Larger Scale Trials : Conduct multicenter trials to validate findings across diverse populations.

- Longitudinal Studies : Assess long-term efficacy and safety over extended periods.

- Mixed Methods Approach : Continue using qualitative data from caregivers alongside quantitative measures for a comprehensive understanding of patient outcomes.

Propriétés

IUPAC Name |

4-[4-(4,6-dimethylpyrimidin-5-yl)-3-methylphenoxy]-1H-pyrazolo[4,3-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O/c1-11-8-14(25-19-16-9-23-24-17(16)6-7-20-19)4-5-15(11)18-12(2)21-10-22-13(18)3/h4-10H,1-3H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDIUJOHYYBNCPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=NC=CC3=C2C=NN3)C4=C(N=CN=C4C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.